![molecular formula C14H12ClF4N B1520482 (4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1240528-82-8](/img/structure/B1520482.png)
(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Descripción general
Descripción
“(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1240528-82-8 . It has a molecular weight of 305.7 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11F4N.ClH/c15-12-6-4-9(5-7-12)13(19)10-2-1-3-11(8-10)14(16,17)18;/h1-8,13H,19H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 305.7 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonist : Harrison et al. (2001) described the synthesis of a compound with similar structural elements, noting its high affinity and oral activity as a neurokinin-1 receptor antagonist, with potential applications in treating emesis and depression (Harrison et al., 2001).
Chiral Discrimination in Chromatography : Bereznitski et al. (2002) achieved the separation of a structurally similar compound's enantiomers using an amylose tris-3,5-dimethylphenyl carbamate stationary phase, demonstrating its relevance in analytical chemistry (Bereznitski et al., 2002).
Radiotracer Synthesis : Haka et al. (1989) explored the synthesis of aromatic nucleophilic substitution compounds with similar structural elements for potential use as radiotracers in medical imaging, particularly for dopamine uptake systems (Haka et al., 1989).
NMDA Receptor Antagonists : Moe et al. (1998) synthesized a compound with similar structural features, representing a new class of diphenylpropylamine NMDA receptor antagonists, relevant for neurological research (Moe et al., 1998).
Pharmaceutical Analysis : El-Sherbiny et al. (2005) analyzed flunarizine hydrochloride and its degradation products, where bis(4-fluorophenyl)methanone, a structurally similar compound, was identified, showing its application in pharmaceutical analysis (El-Sherbiny et al., 2005).
Histochemical Applications : Björklund and Stenevi (1970) utilized hydrochloric acid in a formaldehyde condensation reaction with phenylethylamines for histochemical applications, indicating potential uses in biochemical imaging (Björklund & Stenevi, 1970).
Propiedades
IUPAC Name |
(4-fluorophenyl)-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N.ClH/c15-12-6-4-9(5-7-12)13(19)10-2-1-3-11(8-10)14(16,17)18;/h1-8,13H,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSAPYMMTRSPSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[3-(trifluoromethyl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



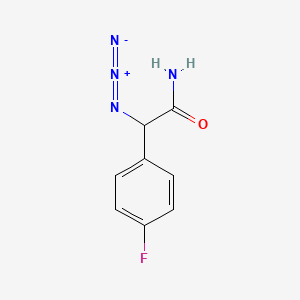
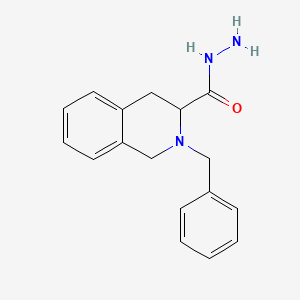
![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)
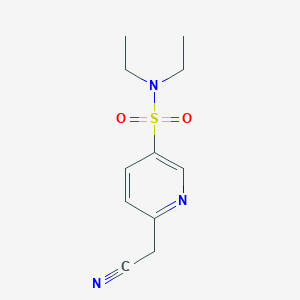
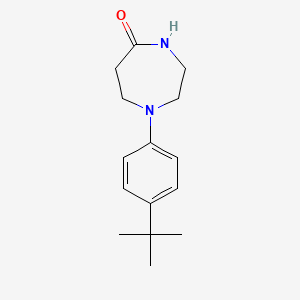
![2-Methyl-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B1520412.png)
![2-{[2-(4-Bromophenyl)-1,3-thiazol-4-yl]sulfanyl}acetic acid](/img/structure/B1520413.png)
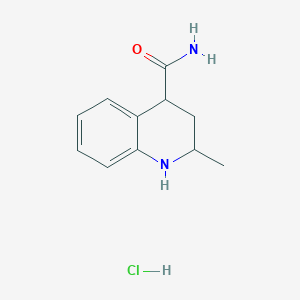
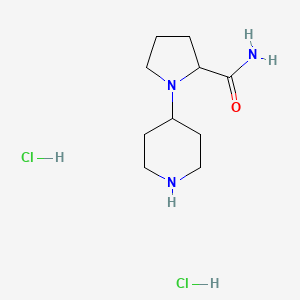


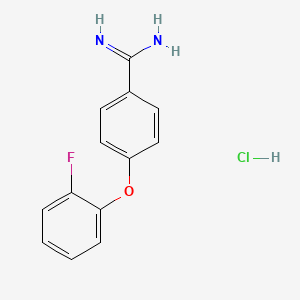
![3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520420.png)